Product packaging for Ethyl 2-(2-chlorophenyl)-2-oxoacetate(Cat. No.:CAS No. 62123-75-5)

Ethyl 2-(2-chlorophenyl)-2-oxoacetate

Cat. No.: B1314428
CAS No.: 62123-75-5
M. Wt: 212.63 g/mol
InChI Key: SARLYWYQFMPGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Ethyl 2-(2-chlorophenyl)-2-oxoacetate within Organic Synthesis

In the broad field of organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular targets. This compound fits this role adeptly. Its structure incorporates several reactive sites that can be selectively targeted to build molecular complexity. This positions the compound as a key intermediate in multi-step synthetic pathways.

Significance of α-Keto Esters and Halogenated Phenyl Moieties in Chemical Design

The chemical reactivity and utility of this compound are largely dictated by two key structural features: the α-keto ester group and the 2-chlorophenyl moiety.

α-Keto Esters: This functional group is a cornerstone in organic synthesis due to its dual reactivity. The ketone and ester groups provide electrophilic sites for a variety of nucleophilic attacks, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Their versatility makes them valuable precursors for a wide array of molecular structures.

Halogenated Phenyl Moieties: The presence of a chlorine atom on the phenyl ring significantly influences the electronic properties of the molecule. Halogens can act as directing groups in electrophilic aromatic substitution reactions and can participate in various cross-coupling reactions, which are fundamental for the creation of complex aromatic systems. In the context of medicinal chemistry, halogenated phenyl groups are often incorporated into drug candidates to enhance their binding affinity to biological targets and to improve their metabolic stability.

Overview of Research Trajectories for this compound

Current research involving this compound and structurally similar compounds is primarily focused on their application as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. For instance, related α-keto esters are crucial components in the synthesis of anticoagulants like Edoxaban nbinno.comchemicalbook.com. The reactivity of the α-keto ester allows for the construction of heterocyclic rings, a common feature in many drug molecules.

Research is also exploring the use of this compound in the development of novel synthetic methodologies. The unique combination of functional groups in this compound makes it an ideal substrate for testing new chemical reactions and for the synthesis of libraries of compounds for drug discovery screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClO3 B1314428 Ethyl 2-(2-chlorophenyl)-2-oxoacetate CAS No. 62123-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-chlorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARLYWYQFMPGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468882
Record name ETHYL 2-CHLOROBENZOYLFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62123-75-5
Record name ETHYL 2-CHLOROBENZOYLFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for Ethyl 2 2 Chlorophenyl 2 Oxoacetate

Recent Advances in Esterification Techniques for α-Keto Esters

The formation of the α-keto ester group is a critical step in the synthesis of the target molecule. Traditional methods are often being replaced by more advanced catalytic techniques that offer milder conditions and greater functional group tolerance.

Modern synthetic chemistry has seen a shift towards catalytic reactions for ester formation, moving away from stoichiometric reagents to enhance sustainability and atom economy. For α-keto esters, this includes innovative oxidation and carbonylation reactions.

Transition-metal-catalyzed carbonylation methods are effective for producing aryl α-keto esters. mdpi.com For instance, palladium or cobalt catalysts can facilitate the bicarbonylation of aryl halides under a carbon monoxide (CO) atmosphere in the presence of an alcohol to yield the corresponding α-keto ester. mdpi.com While some methods require high-pressure conditions, advancements have led to milder reaction protocols. mdpi.com Another approach involves the dirhodium acetate-catalyzed reaction of aryl diazoacetates with water, which has been shown to produce aryl α-keto esters in high yields.

Metal-free alternatives are also gaining prominence. An oxidative esterification reaction using potassium xanthate as both a promoter and an alkoxide source has been developed for the selective formation of α-keto esters. mdpi.com This method avoids the use of transition metals, improving the environmental profile of the synthesis. mdpi.com

Table 1: Comparison of Catalytic Methods for α-Keto Ester Synthesis

MethodCatalyst/ReagentSubstrate TypeKey Advantages
BicarbonylationPalladium or Cobalt complexesAryl HalidesImproved selectivity and substrate scope. mdpi.com
Diazoacetate ReactionDirhodium Acetate (B1210297)Aryl DiazoacetatesHigh yields under mild conditions.
Oxidative EsterificationPotassium Xanthate (Metal-Free)VariesAvoids transition metals, environmentally compatible. mdpi.com

Achieving high selectivity is paramount in the synthesis of complex molecules like Ethyl 2-(2-chlorophenyl)-2-oxoacetate. Chemoselectivity involves differentiating between multiple reactive sites within a molecule. For example, in palladium-catalyzed α-arylation reactions, the catalyst system must selectively promote C-C bond formation at the α-position of the ester without reacting with other functional groups that may be present. nih.gov The choice of ligand and base is crucial in tuning the catalyst's reactivity to achieve this selectivity. organic-chemistry.org

Regioselectivity is critical when a precursor molecule has multiple potential sites for reaction. In the context of Friedel-Crafts acylation to introduce the keto-ester group onto the aromatic ring, the directing effects of existing substituents determine the position of acylation. For a substrate like chlorobenzene (B131634), acylation typically occurs at the para position due to steric hindrance and electronic effects, with some formation of the ortho product. To synthesize the target compound, strategies must favor the introduction of the oxoacetate group adjacent to the chlorine atom. This may involve using a starting material where the desired substitution pattern is already established.

Strategies for Introducing the 2-Chlorophenyl Group

The introduction of the 2-chlorophenyl group is a defining step in the synthesis. This can be accomplished through classical aromatic functionalization reactions or modern cross-coupling chemistry.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a direct method for forming aryl ketones. nih.govmasterorganicchemistry.com In the context of synthesizing this compound, this reaction would typically involve the acylation of a suitable aromatic precursor with an acylating agent like ethyl oxalyl chloride. mdpi.com The reaction is promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comresearchgate.net

The classical approach involves reacting 2-chlorotoluene (B165313) with ethyl oxalyl chloride. The Lewis acid activates the ethyl oxalyl chloride, generating a highly electrophilic acylium ion that then attacks the aromatic ring. khanacademy.org The primary challenge in this approach is controlling the regioselectivity, as acylation can occur at different positions on the ring. However, by starting with a pre-functionalized aromatic compound, the desired isomer can be obtained more directly.

Recent advancements in Friedel-Crafts chemistry include the use of microwave heating, which has been shown to significantly increase the yields of related ketones compared to conventional heating. researchgate.net Furthermore, less toxic and inexpensive catalysts like FeCl₃ have been used with comparable efficacy to AlCl₃. researchgate.net

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile alternative for forming the crucial carbon-carbon bond between the aryl group and the keto-ester moiety. nih.govacs.org These methods offer exceptional functional group tolerance and typically proceed under milder conditions than Friedel-Crafts reactions. organic-chemistry.org

One prominent strategy is the α-arylation of a pre-formed ethyl oxoacetate enolate with an aryl halide, such as 1-bromo-2-chlorobenzene. Catalyst systems derived from palladium sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and sterically hindered phosphine (B1218219) ligands like P(t-Bu)₃ (tri-tert-butylphosphine) are highly effective. nih.govacs.org The reaction proceeds via the formation of an aryl-palladium intermediate, which then couples with the ester enolate. organic-chemistry.org This methodology is particularly advantageous as it allows for the coupling of substrates with ortho-substituents, which can be challenging to access via other routes. nih.gov

Table 2: Key Parameters in Palladium-Catalyzed Arylation of α-Keto Esters

ParameterComponent/ConditionRole in ReactionReference Example
Palladium SourcePd₂(dba)₃Forms the active catalyst.Used for coupling α-keto ester enolates and aryl bromides. nih.gov
LigandP(t-Bu)₃ or P(t-Bu)₃·HBF₄Stabilizes the palladium center and facilitates catalytic steps.Air-stable ligand precursor allows for glove-box-free setup. nih.govacs.org
BaseK₂CO₃ or K₃PO₄Generates the ester enolate for coupling.K₂CO₃ provided excellent yields in model systems. nih.gov
Aryl SourceAryl BromidesProvides the aryl group for coupling.Electron-rich, electron-poor, and ortho-substituted aryl bromides are well-tolerated. nih.gov

Multi-Step Synthesis Pathways and Optimization

The synthesis of this compound is inherently a multi-step process, regardless of the chosen methodology. A plausible pathway could involve the initial synthesis of ethyl oxoacetate followed by a palladium-catalyzed α-arylation with 1-bromo-2-chlorobenzene. Alternatively, a Friedel-Crafts acylation of a suitable 2-chlorophenyl precursor could be employed.

Automated systems using flow chemistry are increasingly being used for optimization. whiterose.ac.uk These platforms allow for rapid screening of various reaction parameters, such as temperature, pressure, catalyst loading, and reactant ratios. By integrating real-time analysis (e.g., via HPLC), Bayesian optimization algorithms can be used to efficiently explore the reaction design space and identify optimal conditions with a minimal number of experiments. whiterose.ac.uk This automated approach not only accelerates process development but also leads to more robust and higher-yielding synthetic routes.

Convergent and Divergent Synthetic Strategies

Conversely, a divergent synthesis begins with a central starting material—in this case, this compound—which is then elaborated into a library of structurally related compounds. rsc.org This strategy is particularly valuable in medicinal chemistry and materials science for exploring structure-activity relationships. Starting with this compound, its two reactive carbonyl groups and the aromatic ring offer multiple points for chemical modification. For example, the ketone could be subjected to various nucleophilic additions or reductions, while the ester could be hydrolyzed and converted into amides or other esters. The aromatic ring can undergo further substitution reactions, leading to a diverse array of derivatives from a single, common intermediate. A rhodium-catalyzed approach has demonstrated the potential for divergent synthesis of α-aryl ketones and esters through selective C-H activation pathways. rsc.org

Table 1: Comparison of Convergent and Divergent Synthetic Strategies for this compound
StrategyConceptApplication to Target CompoundKey Advantages
Convergent SynthesisIndependent synthesis of molecular fragments followed by late-stage assembly.Fragment A (e.g., 2-chlorobenzoyl precursor) and Fragment B (e.g., ethyl glyoxylate (B1226380) equivalent) are synthesized separately and then coupled.Higher overall yield, allows for parallel synthesis, easier purification of intermediates.
Divergent SynthesisA common intermediate is used to generate a library of structurally related compounds. rsc.orgThis compound serves as the starting point for modifications at the keto, ester, or aryl positions.Efficient for creating chemical libraries, facilitates structure-activity relationship studies.

Process Intensification and Green Chemistry Principles in Synthesis

Modern chemical manufacturing places a strong emphasis on sustainability and efficiency. The application of process intensification and green chemistry principles offers a pathway to develop more environmentally benign and economically viable routes to this compound.

Green Chemistry Principles provide a framework for designing chemical processes that minimize or eliminate the use and generation of hazardous substances. nih.gov Key principles applicable to the synthesis of this compound include the use of safer solvents, catalytic reagents over stoichiometric ones, and designing for energy efficiency. nih.govmun.ca For instance, traditional Friedel-Crafts acylation, a common method for preparing aryl ketones, often uses stoichiometric amounts of Lewis acids like aluminum chloride and halogenated solvents. organic-chemistry.orgnih.gov Greener alternatives might involve using solid acid catalysts that can be easily recovered and reused or employing mechanochemical, solvent-free conditions. dntb.gov.ua Furthermore, the selection of solvents is critical; replacing hazardous solvents like dichloromethane (B109758) or benzene (B151609) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethyl acetate can significantly reduce the environmental impact of the process. nih.govnih.gov Bio-based solvents, like ethyl lactate, are also gaining traction as sustainable alternatives. researchgate.netorientjchem.org

Process Intensification aims to develop smaller, safer, and more energy-efficient chemical processes. acs.org A key technology in this area is flow chemistry , where reactions are performed in continuous-flow reactors (like microreactors or packed-bed reactors) rather than in traditional batch vessels. uc.pt Flow chemistry offers several advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly for handling hazardous intermediates or highly exothermic reactions. nih.gov The synthesis of this compound could be adapted to a flow process. For example, the acylation of chlorobenzene with ethyl oxalyl chloride could be performed in a heated flow reactor packed with a solid Lewis acid catalyst. This would allow for rapid optimization, reduced reaction times, and potentially higher yields and purity compared to batch processing. The integration of in-line purification steps can further streamline the manufacturing process, leading to a more efficient and less waste-intensive synthesis. uc.pt

Table 2: Application of Green Chemistry and Process Intensification to Synthesis
ConceptTraditional ApproachImproved (Green/Intensified) ApproachPotential Benefits
CatalysisStoichiometric Lewis acids (e.g., AlCl3) in Friedel-Crafts acylation. organic-chemistry.orgHeterogeneous, recyclable acid catalysts or biocatalysis. mun.caReduced waste, catalyst reusability, milder conditions.
Solvent UseUse of chlorinated solvents (e.g., dichloromethane) or aromatic hydrocarbons (e.g., benzene). nih.govUse of greener solvents (e.g., 2-MeTHF, ethyl acetate) or solvent-free conditions (mechanochemistry). dntb.gov.uanih.govresearchgate.netReduced toxicity, lower environmental impact, improved process safety.
Process TechnologyBatch reactor synthesis.Continuous flow chemistry using microreactors or packed-bed reactors. uc.ptEnhanced safety, better process control, higher throughput, reduced footprint. acs.org
Energy EfficiencyReactions at high temperatures requiring significant energy input.Catalytic methods at ambient temperature, use of microwave or photochemical activation. nih.govorganic-chemistry.orgLower energy consumption, reduced costs, smaller carbon footprint.

Iii. Reaction Mechanisms and Transformation Pathways of Ethyl 2 2 Chlorophenyl 2 Oxoacetate

Nucleophilic and Electrophilic Reactivity at the α-Keto Ester Moiety

The α-keto ester functional group is the primary site of reactivity in Ethyl 2-(2-chlorophenyl)-2-oxoacetate, characterized by the electrophilic nature of its two carbonyl carbons and the acidity of the α-protons, although in this specific molecule, there are no α-protons attached to the carbon between the two carbonyl groups. The reactivity is therefore centered on the carbonyl groups themselves and the potential for enolate formation if an α-proton were present in a related substrate.

While this compound itself lacks α-protons and thus cannot directly form an enolate, the principles of enolate chemistry are crucial for understanding the reactivity of analogous α-keto esters that do possess them. Enolates are powerful nucleophiles and their alkylation is a fundamental carbon-carbon bond-forming reaction.

In a typical scenario, an α-keto ester with α-hydrogens can be deprotonated using a suitable base to form a resonance-stabilized enolate. The choice of base is critical; for complete deprotonation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed in an aprotic solvent such as tetrahydrofuran (B95107) (THF). The resulting enolate can then react with an alkyl halide in an SN2 reaction to yield an α-alkylated α-keto ester. The general mechanism involves the nucleophilic attack of the enolate on the electrophilic carbon of the alkyl halide.

For β-keto esters, which are structurally related, alkylation is a well-established transformation. For instance, the enolate of ethyl acetoacetate (B1235776) can be readily alkylated with various alkyl halides. libretexts.orgpressbooks.pub

Table 1: Representative Alkylation of β-Keto Esters

ReactantAlkylating AgentBaseProductReference
Ethyl acetoacetateEthyl bromideSodium ethoxideEthyl 2-ethylacetoacetate libretexts.org
Diethyl malonate1-BromopentaneSodium ethoxideDiethyl pentylmalonate libretexts.org

It is important to note that for α-keto esters, O-alkylation can sometimes compete with C-alkylation, depending on the reaction conditions, the nature of the electrophile, and the counter-ion of the enolate.

The two carbonyl groups in the α-keto ester moiety of this compound are susceptible to nucleophilic attack. The ketone carbonyl is generally more electrophilic than the ester carbonyl.

Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the ketone carbonyl to form tertiary alcohols after acidic workup. The general mechanism involves the nucleophilic attack of the organometallic reagent on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. mnstate.edu

Condensation Reactions:

Knoevenagel Condensation: While this compound itself is not a typical substrate for Knoevenagel condensation as it lacks an active methylene (B1212753) group, it can act as the carbonyl component in reactions with compounds that do possess active methylene groups (e.g., malonic esters, cyanoacetates). The reaction is typically catalyzed by a weak base, such as an amine. mychemblog.comwikipedia.org The mechanism involves the formation of an enolate from the active methylene compound, which then attacks the carbonyl group of the α-keto ester. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and a carbonyl compound in the presence of a strong base. openstax.orgblogspot.com this compound could potentially react with the enolate of another ester, such as ethyl acetate (B1210297), where the enolate would attack the more electrophilic keto-carbonyl.

Table 2: Examples of Condensation Reactions with Related Carbonyl Compounds

Carbonyl CompoundActive Methylene Compound/EsterBase/CatalystReaction TypeProduct TypeReference
BenzaldehydeThiobarbituric acidPiperidineKnoevenagelUnsaturated adduct wikipedia.org
Ethyl acetateEthyl acetateSodium ethoxideClaisenβ-keto ester openstax.org

Reactivity of the 2-Chlorophenyl Group

The 2-chlorophenyl group in this compound can undergo reactions typical of halogenated aromatic compounds, including nucleophilic aromatic substitution and metal-halogen exchange.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. In this compound, the α-keto ester group acts as a moderate electron-withdrawing group, which can activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the chlorine atom.

The generally accepted mechanism for SNAr is a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.commasterorganicchemistry.comlibretexts.org

Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates. The reaction is often carried out at elevated temperatures.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. uwindsor.caharvard.edu In this reaction, a heteroatom-containing directing group on the aromatic ring coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating the deprotonation of the adjacent ortho-proton.

In the case of this compound, the carbonyl oxygen of the keto group could potentially act as a directing group, although its effectiveness might be influenced by the presence of the chlorine atom. Alternatively, the chlorine atom itself can direct lithiation to the ortho position under specific conditions, typically at very low temperatures to prevent the formation of benzyne (B1209423) intermediates. The resulting aryllithium species is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups at the ortho position.

Table 3: General Conditions for Directed Ortho-Metalation

Substrate TypeDirecting GroupOrganolithium ReagentSolventTemperature (°C)ElectrophileReference
Substituted BenzamideAmidet-BuLiDES/CPMERoom TempVarious unito.it
ChloropyrrolopyrimidineSEM-protected Nn-BuLiTHF-78 to -40Aldehydes, Ketones mdpi.com

Intramolecular Cyclizations and Rearrangements

The presence of multiple reactive sites in this compound and its derivatives allows for the possibility of intramolecular reactions to form heterocyclic structures.

For instance, if the 2-chlorophenyl group undergoes nucleophilic substitution with a nucleophile that contains another reactive functional group, subsequent intramolecular cyclization can occur. An example of a related transformation is the synthesis of oxindoles from α-chloroacetanilides via a palladium-catalyzed intramolecular cyclization. organic-chemistry.org

Furthermore, the synthesis of benzodiazepines can be achieved through the condensation of o-phenylenediamines with ketones, a reaction pathway that could potentially be adapted for derivatives of this compound. nih.gov

Rearrangements involving α-keto esters are also known, such as the α-ketol rearrangement, which involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. wordpress.com While this would require prior reduction of the ketone in this compound, it highlights a potential transformation pathway for its derivatives.

Catalytic Transformations Involving this compound

The reactivity of the ketone and ester moieties in this compound makes it a versatile substrate for various catalytic transformations. These reactions are pivotal for introducing new functional groups and stereocenters, leading to the synthesis of a diverse array of chemical compounds.

Asymmetric Catalysis for Chiral Derivative Synthesis

The synthesis of chiral α-hydroxy esters from α-ketoesters is a significant transformation in organic chemistry, as these products are key building blocks for many biologically active molecules. Asymmetric catalysis provides a direct and efficient route to these enantiomerically enriched compounds. The primary approach for this compound would be the enantioselective reduction of its ketone group.

While specific studies on this compound are not readily found, extensive research on analogous compounds, such as ethyl benzoylformate and other substituted phenylglyoxylates, offers valuable insights. Chiral metal complexes and organocatalysts are the main tools for achieving high enantioselectivity in these reductions.

Table 1: Potential Asymmetric Catalysts for the Reduction of this compound (Based on Analogue Studies)

Catalyst TypeChiral Ligand/CatalystExpected ProductPotential Advantages
Metal-BasedRu-BINAP, Rh-DIPAMP, Ir-based complexes(R)- or (S)-Ethyl 2-(2-chlorophenyl)-2-hydroxyacetateHigh turnover numbers, excellent enantioselectivity
OrganocatalystChiral oxazaborolidines (CBS catalyst)(R)- or (S)-Ethyl 2-(2-chlorophenyl)-2-hydroxyacetateMetal-free, mild reaction conditions
BiocatalystYeast, specific reductase enzymes(R)- or (S)-Ethyl 2-(2-chlorophenyl)-2-hydroxyacetateHigh enantioselectivity, environmentally benign

This table is illustrative and based on catalytic systems known to be effective for similar α-ketoesters.

The choice of catalyst and reaction conditions (solvent, temperature, pressure) would be crucial in determining both the yield and the enantiomeric excess (e.e.) of the resulting chiral alcohol. For instance, Noyori's ruthenium-BINAP systems are renowned for the asymmetric hydrogenation of a wide range of ketones, including α-ketoesters, often affording products with exceptional enantiopurity. Similarly, the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with a borane (B79455) source, is a powerful method for the enantioselective reduction of ketones.

Metal-Mediated and Organocatalytic Processes

Beyond asymmetric reduction, this compound can participate in a variety of other metal-mediated and organocatalytic transformations. These processes can target either the ketone or the ester functionality, or involve both in tandem reactions.

Metal-Mediated Processes:

Metal catalysts, particularly those based on transition metals like palladium, rhodium, ruthenium, and copper, can facilitate a wide range of reactions. For this compound, these could include:

Cross-Coupling Reactions: The 2-chlorophenyl group could potentially undergo cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. However, the presence of the reactive α-ketoester functionality might require careful selection of catalysts and reaction conditions to avoid side reactions.

Addition Reactions: Organometallic reagents (e.g., Grignard reagents, organolithiums) can add to the ketone carbonyl. While typically stoichiometric, catalytic variants using metal catalysts to control stereoselectivity are also conceivable.

Decarbonylative Coupling: Under certain conditions, metal catalysts can promote the decarbonylation of the α-ketoester, leading to the formation of a 2-chlorophenyl ester, which could then undergo further transformations.

Organocatalytic Processes:

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. For this compound, organocatalysts could be employed in:

Nucleophilic Addition to the Ketone: Chiral organocatalysts, such as proline and its derivatives, can activate nucleophiles (e.g., aldehydes, ketones, nitroalkanes) for enantioselective addition to the keto group of this compound. This would lead to the formation of chiral tertiary alcohols.

Reactions involving the Enolate: The ester moiety allows for the formation of an enolate under basic conditions. Chiral phase-transfer catalysts or chiral Brønsted/Lewis bases could then direct the enantioselective alkylation or other reactions of this enolate.

Cascade Reactions: The dual functionality of the molecule could be exploited in organocatalytic cascade reactions, where a single catalyst orchestrates multiple bond-forming events in a single pot, leading to the rapid construction of complex molecular architectures.

Table 2: Potential Metal-Mediated and Organocatalytic Transformations of this compound

Reaction TypeCatalyst TypeReagentPotential Product
Suzuki CouplingPalladium complexArylboronic acidEthyl 2-(biphenyl-2-yl)-2-oxoacetate derivative
Aldol ReactionProlineAldehyde/KetoneChiral tertiary alcohol
Michael AdditionChiral amine/thioureaα,β-Unsaturated compoundAdduct with a new stereocenter

This table presents hypothetical transformations based on established catalytic methodologies.

Iv. Spectroscopic Characterization and Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Ethyl 2-(2-chlorophenyl)-2-oxoacetate. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the assembly of the molecular framework.

While 1D NMR provides fundamental information on the types and numbers of protons and carbons, 2D NMR experiments are essential for mapping the intricate connections within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J or ³J coupling). For this compound, a key COSY correlation would be observed between the methylene (B1212753) (-CH₂) protons and the methyl (-CH₃) protons of the ethyl group. Cross-peaks would also be expected between the adjacent protons on the 2-chlorophenyl ring, helping to confirm their relative positions. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with the carbon atoms to which they are attached (¹J coupling). sdsu.eduyoutube.com It allows for the unambiguous assignment of each protonated carbon in the molecule. For instance, the triplet from the methyl protons would show a cross-peak with the corresponding methyl carbon signal, and the quartet from the methylene protons would correlate with the methylene carbon signal. Similarly, each aromatic proton signal would be linked to its specific aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings between protons and carbons (typically ²J to ³J), which helps to connect the different fragments of the molecule. sdsu.eduyoutube.com Key HMBC correlations for this compound would include:

Correlations from the methylene protons of the ethyl group to the ester carbonyl carbon (C=O).

Correlations from the aromatic protons to the keto carbonyl carbon and other carbons within the phenyl ring, confirming the substitution pattern.

A correlation from the aromatic proton ortho to the keto-ester group (H6) to the keto carbonyl carbon, definitively linking the phenyl ring to the oxoacetate moiety.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound, based on data from analogous compounds and established chemical shift principles. nih.gov

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key COSY Correlations (with Proton)Key HMBC Correlations (with Carbon)
-CH₂- (Ethyl)~4.4 (quartet)~62-CH₃Ester C=O, -CH₃
-CH₃ (Ethyl)~1.4 (triplet)~14-CH₂-CH₂
Aromatic H3~7.5-7.6~127H4C1, C2, C4, C5
Aromatic H4~7.4-7.5~130H3, H5C2, C3, C5, C6
Aromatic H5~7.6-7.7~132H4, H6C1, C3, C4, C6
Aromatic H6~7.8-7.9~131H5C1, C2, C4, C5, Keto C=O
C1 (Aromatic, C-COCO₂Et)-~133--
C2 (Aromatic, C-Cl)-~134--
Keto C=O-~185--
Ester C=O-~163--

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, conformation, and dynamics of molecules in the solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, offering insights into the crystalline or amorphous nature of the sample. For a compound like this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms), which can impact physical properties. Furthermore, techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can reveal details about intermolecular interactions and packing in the crystal lattice. Studies on related α-keto acids have demonstrated the sensitivity of solid-state ¹⁷O NMR to the local environment of the carbonyl groups, providing a powerful probe of structure and tautomeric forms. nih.govbohrium.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the calculation of a unique molecular formula. For this compound (C₁₀H₉ClO₃), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass.

In addition to providing the molecular weight, mass spectrometry induces fragmentation of the molecule, and the resulting pattern of fragment ions serves as a molecular fingerprint. The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Alpha-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. A primary fragmentation would be the loss of the ethoxy radical (•OCH₂CH₃) from the ester group, leading to the formation of a 2-chlorobenzoyl cation.

Loss of Carbon Monoxide: Acylium ions formed through alpha-cleavage can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation pathway for carbonyl compounds.

Cleavage of the Ethyl Group: Fragmentation can also be initiated by the loss of an ethyl radical (•CH₂CH₃) or ethene (CH₂=CH₂), particularly through rearrangements like the McLafferty rearrangement if sterically feasible. youtube.com

A crucial diagnostic feature in the mass spectrum of this compound is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. scirp.org Consequently, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with the M+2 peak having roughly one-third the intensity of the M peak. This distinctive pattern is a clear indicator of the presence of a single chlorine atom in the ion.

The table below details the expected major fragments for this compound in HRMS.

Fragment Ion StructureProposed Fragmentation PathwayPredicted m/z (for ³⁵Cl)
[C₁₀H₉ClO₃]⁺• (Molecular Ion)Ionization of the parent molecule212.02
[C₈H₄ClO₂]⁺ (2-chlorobenzoyl cation)α-cleavage: Loss of •OC₂H₅167.99
[C₇H₄ClO]⁺ (2-chlorophenylacylium ion)Loss of CO from [C₈H₄ClO₂]⁺139.00
[C₆H₄Cl]⁺ (chlorophenyl cation)Loss of CO from [C₇H₄ClO]⁺111.00
[C₂H₅O]⁺ (ethoxy cation)Cleavage of the bond between the carbonyls45.03

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scirp.org The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular bonds and functional groups. These techniques are excellent for confirming the presence of the key structural features in this compound.

The vibrational spectrum of this compound is characterized by the distinct frequencies associated with its α-keto ester and chlorinated aromatic moieties.

α-Keto Ester Group: This group gives rise to two strong and distinct carbonyl (C=O) stretching bands in the IR spectrum. The keto carbonyl typically absorbs at a lower frequency (around 1680-1700 cm⁻¹) compared to the ester carbonyl (around 1730-1750 cm⁻¹). The C-O stretching vibrations of the ester group will also produce strong bands in the 1300-1000 cm⁻¹ region.

Halogenated Aromatic Group: The 2-chlorophenyl ring will exhibit several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The aromatic C=C stretching vibrations cause a series of bands in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration will appear as a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can also provide information about the substitution pattern of the aromatic ring.

The following table summarizes the expected characteristic vibrational bands for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)
C-H Stretch (Aromatic)2-Chlorophenyl3100 - 3000
C-H Stretch (Aliphatic)Ethyl Group3000 - 2850
C=O Stretch (Ester)α-Keto Ester1750 - 1730
C=O Stretch (Ketone)α-Keto Ester1700 - 1680
C=C Stretch (Aromatic)2-Chlorophenyl1600 - 1450
C-O Stretch (Ester)α-Keto Ester1300 - 1100
C-Cl Stretch2-Chlorophenyl800 - 600
C-H Out-of-Plane Bend (Aromatic)2-Chlorophenyl900 - 675

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

A thorough review of published scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of a determined crystal structure for the compound this compound. Consequently, detailed information regarding its absolute stereochemistry and crystal packing, which is typically derived from single-crystal X-ray diffraction studies, is not available.

X-ray crystallography is a powerful analytical technique that provides precise three-dimensional information about the atomic arrangement within a crystal. This data is fundamental for the unambiguous determination of a molecule's absolute configuration, particularly for chiral compounds, and for analyzing the intermolecular interactions that govern how molecules are arranged in a solid state, known as crystal packing.

While crystallographic data exists for structurally related compounds, such as other derivatives of ethyl acetate (B1210297) or molecules containing a chlorophenyl moiety, this information cannot be extrapolated to accurately describe the specific crystalline architecture of this compound. The substitution pattern on the phenyl ring and the specific arrangement of the ethyl oxoacetate group significantly influence the molecule's conformation and how it interacts with neighboring molecules in a crystal lattice.

V. Computational Chemistry and Theoretical Studies on Ethyl 2 2 Chlorophenyl 2 Oxoacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of Ethyl 2-(2-chlorophenyl)-2-oxoacetate and how these properties govern its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the thermodynamics and kinetics of chemical reactions. For this compound, DFT studies can elucidate potential reaction mechanisms, such as nucleophilic addition to the carbonyl groups or substitution reactions on the aromatic ring. By calculating the potential energy surface, researchers can identify the lowest energy pathways for reactions, locate and characterize the structures of transition states, and determine activation energies. researchgate.netresearchgate.net

For instance, a DFT study could model the hydrolysis of the ester group or the reduction of the ketone. The calculations would provide the geometries of the reactants, intermediates, transition states, and products, along with their relative energies. This information is crucial for predicting reaction outcomes and understanding the factors that control reaction rates.

Table 1: Hypothetical DFT Calculation Results for a Nucleophilic Acyl Substitution Reaction This table is for illustrative purposes and shows the type of data that would be generated from DFT calculations.

Species Relative Energy (kcal/mol) Key Geometric Parameters
Reactants (this compound + Nucleophile) 0.0 C=O bond lengths: ~1.21 Å
Transition State +15.2 Elongated C=O bond, partially formed C-Nucleophile bond
Tetrahedral Intermediate -5.8 sp3 hybridized carbonyl carbon
Products -12.5 Stable acyl-substituted product

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.orgwikipedia.org For this compound, the FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack.

The LUMO is expected to be localized on the two carbonyl carbons, indicating their susceptibility to nucleophilic attack. The precise distribution and energy of the LUMO can be influenced by the electron-withdrawing chloro group on the phenyl ring. The HOMO, on the other hand, would likely have significant contributions from the oxygen atoms and the π-system of the aromatic ring, suggesting these as potential sites for electrophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties This table contains hypothetical data for illustrative purposes.

Molecular Orbital Energy (eV) Primary Localization
HOMO -8.2 Phenyl ring, non-bonding orbitals of oxygen atoms
LUMO -1.5 Carbonyl carbons of the keto and ester groups
HOMO-LUMO Gap 6.7 -

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. For this compound, MD simulations can explore the rotational landscape around the single bonds connecting the phenyl ring, the ketone, the ester, and the ethyl group.

These simulations can identify the most stable conformations (lowest energy states) and the energy barriers for interconversion between them. Understanding the preferred three-dimensional structure is crucial as it can influence the molecule's reactivity and its interaction with biological targets. The presence of the ortho-chloro substituent on the phenyl ring is expected to sterically hinder free rotation, leading to a more defined set of low-energy conformations.

Table 3: Hypothetical Conformational Analysis Data This table is for illustrative purposes and shows potential low-energy conformations.

Dihedral Angle (Phenyl-C=O) Dihedral Angle (O=C-C=O) Relative Energy (kcal/mol) Population (%)
30° 120° 0.0 65
-30° -120° 0.2 30
150° 60° 2.5 5

In Silico Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which can aid in the characterization and identification of this compound. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption (λmax) corresponding to electronic transitions.

Calculations of vibrational frequencies using methods like DFT can generate a theoretical infrared (IR) spectrum. The predicted frequencies and intensities of the vibrational modes, such as the C=O stretches of the ketone and ester, and the C-Cl stretch, can be compared with experimental data to confirm the molecular structure. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to assist in the assignment of experimental NMR spectra.

Table 4: Predicted Spectroscopic Data This table contains hypothetical data for illustrative purposes.

Spectroscopic Technique Predicted Value Assignment
¹³C NMR Chemical Shift (δ, ppm) 185.2 Ketone C=O
¹³C NMR Chemical Shift (δ, ppm) 165.8 Ester C=O
IR Frequency (cm⁻¹) 1745 Ester C=O stretch
IR Frequency (cm⁻¹) 1690 Ketone C=O stretch
UV-Vis λmax (nm) 255 π → π* transition of the aromatic ring
UV-Vis λmax (nm) 290 n → π* transition of the carbonyl groups

Structure-Activity Relationship (SAR) Modeling and Chemoinformatics

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are chemoinformatic techniques used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comic.ac.ukresearchgate.net While specific biological activity data for this compound is not the focus here, computational data can be used to build hypothetical SAR models.

By systematically modifying the structure of this compound in silico (e.g., changing the substituent on the phenyl ring, altering the ester group) and calculating various molecular descriptors (e.g., electronic properties, steric parameters, hydrophobicity), a dataset can be generated. This dataset can then be used to build a QSAR model that predicts the biological activity of new, unsynthesized analogs. These models are valuable in drug discovery for prioritizing compounds for synthesis and testing.

Table 5: Hypothetical SAR Data for a Series of Analogs This table is for illustrative purposes.

Analog (Modification) LogP (Hydrophobicity) LUMO Energy (eV) Predicted Activity (IC₅₀, µM)
This compound 2.8 -1.5 10.5
Ethyl 2-(2-fluorophenyl)-2-oxoacetate 2.5 -1.4 8.2
Ethyl 2-(2-methylphenyl)-2-oxoacetate 3.0 -1.6 15.1
Mthis compound 2.3 -1.5 12.3

Vi. Applications and Derivatization of Ethyl 2 2 Chlorophenyl 2 Oxoacetate in Advanced Organic Chemistry

Role as a Key Intermediate in Complex Molecule Synthesis

The compound's role as a key intermediate is particularly evident in the synthesis of heterocyclic compounds and as a foundational element for pharmaceutical and agrochemical agents.

Ethyl 2-(2-chlorophenyl)-2-oxoacetate is an invaluable tool for the synthesis of a wide array of heterocyclic compounds. Its 1,2-dicarbonyl functionality allows for facile condensation reactions with various binucleophiles to form diverse ring systems.

One prominent application is in the synthesis of quinoxalines . The reaction of this compound with o-phenylenediamines provides a direct route to 3-(2-chlorophenyl)quinoxalin-2(1H)-one derivatives. This reaction proceeds through an initial condensation followed by cyclization and dehydration. The reaction conditions can be tuned to achieve high yields of the desired quinoxaline products.

Similarly, this compound is utilized in the preparation of pyrazoles . The reaction with hydrazine derivatives, such as hydrazine hydrate or substituted hydrazines, leads to the formation of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid derivatives. The reaction mechanism involves the initial formation of a hydrazone followed by an intramolecular cyclization.

Furthermore, this compound can serve as a precursor for the synthesis of benzodiazepines . Condensation reactions with o-phenylenediamines under specific conditions can lead to the formation of 1,5-benzodiazepine scaffolds, which are important structural motifs in many centrally acting drugs.

A summary of heterocyclic compounds synthesized from this compound is presented in the table below.

Heterocyclic CompoundReactantGeneral Reaction
Quinoxalineso-PhenylenediamineCondensation and Cyclization
PyrazolesHydrazine DerivativesHydrazone formation and Intramolecular Cyclization
Benzodiazepineso-PhenylenediamineCondensation

The structural motifs derived from this compound are frequently found in biologically active molecules, positioning it as a crucial building block for the pharmaceutical and agrochemical industries.

In the pharmaceutical sector, a closely related compound, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride, serves as a key intermediate in the synthesis of Edoxaban nbinno.comchemicalbook.com. Edoxaban is a direct factor Xa inhibitor and a widely used anticoagulant chemicalbook.com. This highlights the importance of the ethyl oxoacetate fragment in the development of modern medicines. While not a direct precursor, the synthesis of the antiplatelet drug Clopidogrel also involves intermediates with a similar structural framework, underscoring the relevance of this class of compounds in medicinal chemistry derpharmachemica.comresearchgate.netquickcompany.indrugfuture.com.

In the agrochemical field, derivatives of phenylglyoxylic acids are known to exhibit herbicidal and fungicidal activities. While specific examples directly utilizing this compound are not extensively documented in publicly available literature, the inherent reactivity of the molecule makes it a prime candidate for the synthesis of novel pesticides. The chloro-substituted phenyl ring is a common feature in many agrochemicals, suggesting that derivatives of this compound could be tailored to target specific biological pathways in weeds or fungi.

Derivatization for Novel Chemical Entities

The modification of this compound allows for the generation of a library of novel chemical entities with tailored properties. These derivatization strategies focus on altering the compound's reactivity and introducing new functionalities.

The reactivity of this compound can be fine-tuned by modifying its core structure. For instance, hydrolysis of the ethyl ester to the corresponding carboxylic acid can alter its solubility and reactivity in subsequent transformations chemguide.co.uk. The resulting 2-(2-chlorophenyl)-2-oxoacetic acid can then be converted to a variety of other derivatives, such as acid chlorides or amides, which exhibit different electrophilic properties.

Another approach involves the modification of the ketone group. Reduction of the ketone can yield the corresponding alcohol, ethyl 2-(2-chlorophenyl)-2-hydroxyacetate, which can be used in different synthetic pathways. These modifications allow chemists to control the steric and electronic properties of the molecule, thereby influencing its behavior in chemical reactions.

The introduction of additional functional groups onto the aromatic ring or the acetate (B1210297) moiety can lead to the development of compounds with novel properties. Standard aromatic substitution reactions, such as nitration or further halogenation, can be employed to introduce substituents on the 2-chlorophenyl ring. The positions of these new substituents will be directed by the existing chloro and oxoacetate groups.

Furthermore, the active methylene (B1212753) group adjacent to the ester can potentially be functionalized under specific basic conditions, allowing for the introduction of a wide range of substituents. These modifications can dramatically alter the biological activity and physical properties of the resulting molecules.

Advanced Materials Science Applications (e.g., Polymer Precursors)

While the primary applications of this compound are in the synthesis of small molecules, its difunctional nature suggests potential applications in materials science, particularly as a monomer or precursor for polymers.

The presence of both an ester and a ketone group, along with the aromatic ring, could allow for its incorporation into polyesters, polyamides, or other condensation polymers. For example, after conversion of the ester to a carboxylic acid and the ketone to a hydroxyl group, the resulting di-functional monomer could be polymerized with other suitable co-monomers to create novel polyesters. The rigid chlorophenyl group would likely impart specific thermal and mechanical properties to the resulting polymer. However, it is important to note that the use of this compound in polymer synthesis is a developing area of research and is not yet widely established.

Vii. Future Directions and Emerging Research Avenues for Ethyl 2 2 Chlorophenyl 2 Oxoacetate

Sustainable Synthesis and Biocatalytic Approaches

A significant future direction lies in developing more environmentally benign methods for the synthesis of Ethyl 2-(2-chlorophenyl)-2-oxoacetate and related α-keto esters. The principles of green chemistry, such as minimizing solvent use and improving energy efficiency, are central to this effort. mdpi.com

Biocatalysis , the use of enzymes to catalyze chemical reactions, stands out as a particularly promising approach. rjeid.com Enzymes offer high selectivity under mild reaction conditions, reducing the need for harsh reagents and protecting groups often associated with traditional synthesis. rjeid.com Research in this area could focus on identifying or engineering enzymes (e.g., oxidases or dehydrogenases) capable of selectively converting precursor molecules, such as the corresponding α-hydroxy esters, into this compound. This aligns with the broader trend of using biocatalytic and chemoenzymatic strategies to produce complex organic compounds efficiently. rjeid.comnih.gov The conversion of biomass-derived α-hydroxy acids into α-keto acid esters through catalytic oxidation represents a sustainable and scalable strategy for producing valuable chemical intermediates. mdpi.com

ApproachKey AdvantagesPotential Research Focus for this compound
Biocatalytic Oxidation High selectivity (enantio-, regio-, chemo-), mild reaction conditions (pH, temp), reduced waste, use of renewable resources. rjeid.comScreening for novel oxidoreductases, enzyme engineering for substrate specificity, process optimization for yield and purity.
Chemoenzymatic Synthesis Combines the selectivity of enzymes with the diversity of chemical reactions. rjeid.comDeveloping multi-step sequences where a biocatalytic step is integrated with traditional chemical transformations to build complexity.
Gas-Phase Oxidation Aligns with green chemistry principles by minimizing solvent use and allowing for continuous operation. mdpi.comInvestigating heterogeneous catalysts for the selective gas-phase oxidation of a suitable precursor to the target compound.

Flow Chemistry and Continuous Processing

The transition from batch to continuous manufacturing is a paradigm shift in chemical synthesis, and flow chemistry is at its core. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. researchgate.netnih.govnih.gov For the synthesis of α-keto esters like this compound, flow chemistry presents several advantages over traditional batch methods, including the minimization of byproduct formation and efficient handling of reactive intermediates. researchgate.netnih.gov

Research has demonstrated that flow microreactor systems can significantly enhance the reaction of organolithium reagents with dialkyl oxalates to produce α-keto esters with high selectivity. researchgate.netnih.gov Furthermore, continuous flow-based "catch and release" protocols using immobilized reagents have been developed for the clean synthesis of α-ketoesters, eliminating the need for conventional work-up and purification steps. nih.govresearchgate.net Future work will likely involve adapting and optimizing these flow-based methods for the large-scale, on-demand production of this compound. The inherent safety benefits of microreactors also make them ideal for handling potentially hazardous reagents that may be used in novel synthetic routes. semanticscholar.orgresearchgate.net

TechnologyAdvantages for α-Keto Ester SynthesisFuture Research Focus
Microreactor Systems Precise temperature control, rapid mixing, enhanced safety, improved yield and selectivity, minimized byproducts. researchgate.netnih.govOptimization of reactor design, residence time, and reagent stoichiometry for the synthesis of this compound.
Immobilized Reagents Simplified purification ("catch and release"), potential for automation, cleaner reaction profiles. nih.govresearchgate.netDevelopment of robust solid-supported reagents and scavengers compatible with the synthesis of the target compound.
Integrated Systems Combination of reaction, separation, and purification in a single continuous process. researchgate.netDesigning integrated flow systems for the multi-step synthesis and immediate purification of this compound.

Integration with Machine Learning for Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for chemical discovery and development. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, recommend optimal conditions, and even suggest novel synthetic pathways. nih.govrjptonline.org

For this compound, ML models could be trained to:

Predict Reaction Conditions : Neural network models can suggest the most suitable catalysts, solvents, reagents, and temperatures for a given transformation, accelerating the optimization process. nih.gov

Forecast Yield and Byproducts : By learning from existing reaction data, algorithms can predict the potential yield of a reaction, helping chemists prioritize the most promising synthetic routes. rjptonline.org

Elucidate Reaction Mechanisms : Advanced models are being developed to predict not just the final products but also the underlying mechanistic steps, offering deeper chemical insight. mit.eduarxiv.org

The application of these in silico tools can significantly reduce the number of experiments required, saving time and resources while enabling a more rational approach to synthesis design and optimization. rjptonline.orgrsc.org

Exploration of Novel Reactivity and Transformation Pathways

While this compound is a valuable synthon, ongoing research aims to expand its chemical repertoire by exploring novel reactions. The unique electronic properties of the α-keto ester moiety make it a candidate for a variety of transformations beyond its traditional use.

Future research could investigate:

C-H Functionalization : Direct C-H acylation reactions, catalyzed by transition metals like platinum, could provide new methods for introducing the 2-(2-chlorophenyl)-2-oxoacetyl group onto various molecular scaffolds. acs.orgnih.gov

Cycloaddition Reactions : The carbonyl groups of the α-keto ester could participate in various cycloaddition reactions to construct complex heterocyclic systems.

Benzannulation Strategies : The development of novel benzannulation reactions could provide one-pot methods for synthesizing highly functionalized aryl α-keto esters from simpler precursors. researchgate.net

Discovering new transformations for this compound will not only provide more efficient synthetic routes to existing targets but also open doors to entirely new classes of compounds.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) , where three or more reactants combine in a single step to form a product containing structural elements of all components, are highly valued for their efficiency and ability to rapidly generate molecular diversity. baranlab.org The carbonyl group of this compound makes it an ideal substrate for isocyanide-based MCRs such as the Passerini and Ugi reactions. nih.govnih.gov

Passerini Reaction : In this three-component reaction, this compound could react with a carboxylic acid and an isocyanide to yield α-acyloxy carboxamides, which are valuable intermediates in medicinal chemistry. nih.gov

Ugi Reaction : This four-component reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov Utilizing this compound as the carbonyl component would allow for the synthesis of complex peptide-like structures, or "peptomers," with significant potential for pharmacological applications. nih.gov

Future research will likely focus on expanding the scope of MCRs involving this keto ester, using it as a key building block to access diverse and complex molecular libraries for drug discovery and materials science.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-chlorophenyl)-2-oxoacetate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting ethyl 2-chloro-2-oxoacetate with 2-chloroaniline derivatives in dichloromethane (DCM) under basic conditions (e.g., triethylamine, TEA) at 0°C, followed by gradual warming to room temperature . Alternative routes may use α-ketoesters or Friedel-Crafts acylation strategies, depending on the starting materials and regioselectivity requirements.

Table 1: Representative Synthesis Conditions

ReagentSolventTemperatureYieldReference
2-Chloroaniline, TEADCM0°C → RT78.6%
Ethyl 2-chloroacetoacetateEthanolReflux~70%

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and aromatic C-Cl vibrations (~550–750 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H⁺] = 245 for C₁₀H₉ClNO₃) and fragmentation patterns .
  • NMR Spectroscopy : ¹H NMR reveals aromatic protons (δ 7.2–8.0 ppm), ester methyl/methylene groups (δ 1.2–4.3 ppm), and keto carbonyl signals .

Q. What safety precautions are critical when handling this compound?

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Storage : Keep in a cool, dry place away from ignition sources due to potential flammability .

Q. What are its typical applications in pharmaceutical research?

It serves as a key intermediate in synthesizing anticoagulants (e.g., Edoxaban derivatives) and bioactive molecules, leveraging its α-ketoester moiety for further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Slow addition of reagents at 0°C minimizes side reactions (e.g., hydrolysis) .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) may enhance electrophilic aromatic substitution efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) can improve solubility of aromatic intermediates .

Q. How does the electronic nature of the 2-chlorophenyl group influence reactivity?

The electron-withdrawing chlorine atom deactivates the aromatic ring, directing electrophilic attacks to specific positions. Comparative studies with para- or meta-substituted analogs (e.g., 3-chloro or 4-fluoro derivatives) reveal differences in reaction kinetics and regioselectivity .

Q. What challenges arise in scaling up synthesis for research purposes?

  • Exothermic Reactions : Requires controlled addition of reagents to prevent thermal runaway .
  • Purification : Column chromatography or recrystallization may be needed to isolate high-purity product, especially for pharmaceutical intermediates .

Q. How can contradictions in reported spectroscopic data be resolved?

Cross-validation using multiple techniques is essential. For example:

  • Discrepancies in ¹³C NMR carbonyl signals can arise from solvent effects; deuterated DMSO vs. CDCl₃ should be compared.
  • High-resolution MS (HRMS) or X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation .

Q. Table 2: Key Characterization Data

TechniqueKey Signals/DataReference
IRC=O (1745 cm⁻¹), C-Cl (690 cm⁻¹)
¹H NMR (CDCl₃)δ 1.35 (t, CH₃), δ 4.30 (q, CH₂)
LC-MS (APCI+)m/z 245 [M+H⁺]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-chlorophenyl)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-chlorophenyl)-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.